(+)-Atenolol vs. (S)-Atenolol and Rac-Atenolol: Direct Comparison of Clinical Pharmacodynamics
In a randomized, double-blind, cross-over study in 12 healthy volunteers, the β-blocking effects of single oral doses of 100 mg racemic (±)-atenolol were compared directly to 50 mg (R)-(+)-atenolol and 50 mg (S)-(-)-atenolol during exercise [1]. The key pharmacodynamic endpoint was the change in mean rate pressure product (RPP), a measure of myocardial oxygen demand. While racemic atenolol and the (S)-enantiomer produced significant and nearly identical reductions in RPP, the (R)-enantiomer produced no measurable effect [1].
| Evidence Dimension | Reduction in mean rate pressure product (RPP) during exercise |
|---|---|
| Target Compound Data | 0% reduction (no effect) |
| Comparator Or Baseline | Rac-atenolol (100 mg): -37% (P < 0.01); (S)-atenolol (50 mg): -35% (P < 0.01) |
| Quantified Difference | (+)-Atenolol: 0% reduction vs. Rac-atenolol: -37% reduction; absolute difference of 37 percentage points |
| Conditions | Randomized, double-blind, cross-over study in 12 healthy volunteers; single oral doses administered; measurements taken during exercise |
Why This Matters
This provides definitive, human-subject evidence that (+)-atenolol lacks β-blocking activity, establishing its essential role as a negative control in experiments where β-blockade must be excluded.
- [1] Stoschitzky, K., Egginger, G., Zernig, G., Klein, W., Lindner, W. (1993). Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies. Chirality, 5(1), 15-19. View Source
